molecular formula C8H5BrN2O B6253764 6-bromo-1H-indazole-4-carbaldehyde CAS No. 1444616-24-3

6-bromo-1H-indazole-4-carbaldehyde

Cat. No.: B6253764
CAS No.: 1444616-24-3
M. Wt: 225
InChI Key:
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Description

6-bromo-1H-indazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225. The purity is usually 95.
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Mechanism of Action

Target of Action

This compound belongs to the class of halogenated heterocycles

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking . The presence of the bromine atom and the carbaldehyde group in the molecule could potentially influence its binding affinity and selectivity towards its targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1H-indazole-4-carbaldehyde involves the bromination of 1H-indazole-4-carbaldehyde followed by purification and isolation of the desired product.", "Starting Materials": [ "1H-indazole-4-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-4-carbaldehyde (1.0 g, 6.5 mmol) in acetic acid (10 mL) and add sodium acetate (1.5 g, 19.4 mmol).", "Step 2: Add bromine (1.2 mL, 23.4 mmol) dropwise to the reaction mixture while stirring at room temperature.", "Step 3: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 7: Collect the desired product as a yellow solid (0.8 g, 70% yield)." ] }

CAS No.

1444616-24-3

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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